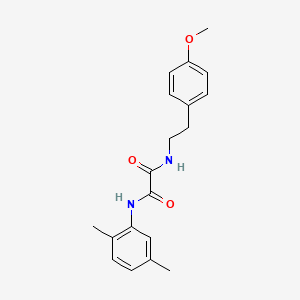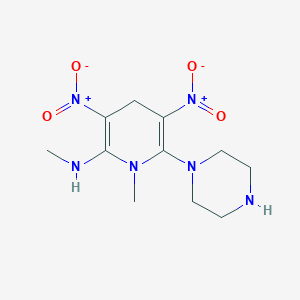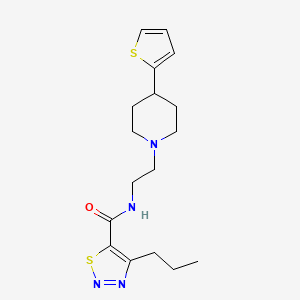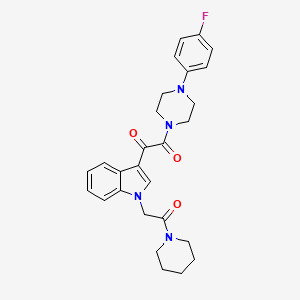![molecular formula C24H21ClFNO2 B2854695 (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477870-74-9](/img/structure/B2854695.png)
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amide group (-CONH2), a benzyl group (C6H5CH2-), and a propenamide group (-CH=CHCONH2). It also contains a fluorobenzyl group and a chlorobenzyl group, which are benzyl groups substituted with fluorine and chlorine atoms, respectively .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzyl groups, the introduction of the halogens (fluorine and chlorine), and the formation of the amide group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the double bond in the propenamide group suggests that the compound may exist in different isomeric forms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including reactions at the amide group, the double bond, or the halogenated benzyl groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the halogens and the amide group could affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide has been used in a wide range of scientific research applications, including biochemistry, pharmacology, and toxicology. In biochemistry, this compound has been used to study the effects of certain proteins on cell development and differentiation. In pharmacology, it has been used to study the effects of certain drugs on the human body, as well as their interactions with other drugs. In toxicology, it has been used to study the effects of certain environmental toxins on the human body.
Mécanisme D'action
The exact mechanism of action of (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is not yet fully understood. However, it is believed that this compound binds to certain proteins in the body, which then causes a change in the structure of the proteins. This in turn leads to changes in the activity of the proteins, which then leads to the desired effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have some positive effects. For example, it has been shown to reduce inflammation, promote wound healing, and inhibit the growth of certain types of cancer cells. It has also been shown to have some negative effects, such as causing liver damage in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide has several advantages for lab experiments. First, it is relatively easy to synthesize, which makes it convenient to use in experiments. Second, it has a wide range of applications, which makes it useful for a variety of experiments. Finally, it is relatively safe to use in experiments, as it is not toxic to humans.
However, there are some limitations to using this compound in experiments. First, it is not very stable and can degrade over time. Second, it can be difficult to accurately measure the amount of this compound needed for an experiment. Third, it can be difficult to obtain in large quantities. Finally, it can be difficult to obtain the necessary reagents for the synthesis of this compound.
Orientations Futures
There are many potential future directions for (E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide research. One possible direction is to further study its mechanism of action, in order to better understand how it works and how it can be used in different applications. Another possible direction is to develop new synthetic methods for this compound, which would make it easier to obtain in larger quantities. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use in cancer treatments. Finally, this compound could be further studied to better understand its biochemical and physiological effects, in order to develop more effective ways to use it in experiments.
Méthodes De Synthèse
(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide can be synthesized through a two-step method. The first step involves a Friedel-Crafts alkylation reaction between 2-chloro-6-fluorobenzene and 4-methylbenzyl bromide, which yields the intermediate this compound precursor. The second step involves a reductive amination reaction, which converts the intermediate into this compound. The reaction is carried out in the presence of a base, such as sodium bicarbonate, and a reducing agent, such as sodium borohydride.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFNO2/c1-17-5-7-19(8-6-17)15-27-24(28)14-11-18-9-12-20(13-10-18)29-16-21-22(25)3-2-4-23(21)26/h2-14H,15-16H2,1H3,(H,27,28)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTZRMBVIBBNIL-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)

![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2854616.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2854617.png)


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)

![N-[1-(3-Phenylpropanoyl)piperidin-4-yl]oxirane-2-carboxamide](/img/structure/B2854628.png)
![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)

![{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol](/img/structure/B2854635.png)